Spinetoram L
Overview
Description
Spinetoram L is a component of spinetoram, a novel insecticide derived from the actinomycete Saccharopolyspora spinosa. It belongs to the spinosyn class, recognized for its effectiveness against a broad range of insect pests with minimal environmental impact and non-toxicity to humans and animals. Spinetoram, including its components J and L, is utilized in agriculture and food storage due to its broad spectrum of action against pests like Cydia pomonella, leaf miners, and thrips, among others. The development and use of spinetoram highlight the significance of natural products and industrial microbiology in agricultural product development, providing a sustainable alternative for pest control (Galm & Sparks, 2016).
Synthesis Analysis
Spinetoram L, along with spinetoram J, forms the active components of spinetoram. The semi-synthesis of these compounds involves improved methodologies that reduce the number of synthetic steps and overall costs. For instance, spinetoram J's improved synthesis utilizes self-protection strategies and employs 3-O-ethyl-2,4-di-O-methylrhamnose both as a reaction substrate and a protecting group, demonstrating the innovative approaches in spinetoram synthesis. Such advancements highlight the potential for developing new insecticidal chemistries by modifying natural products (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of spinetoram derivatives, including spinetoram L, is crucial for their insecticidal activity. Studies on the synthesis and activity of spinetoram derivatives have shown that introducing electron-withdrawing substituents can lead to compounds with higher insecticidal activity. The position of these substituents, however, has little effect on activity, suggesting that the core structure of spinetoram plays a significant role in its effectiveness. The detailed analysis of spinetoram’s structure through NMR and HRMS techniques provides insights into the relationship between structure and activity, guiding the development of more efficient insecticides (Zhang et al., 2023).
Chemical Reactions and Properties
Spinetoram's chemical properties, including its reactions, are pivotal for its insecticidal action. It functions by disrupting the GABA-gated chloride channels and causing persistent activation of insect nicotinic acetylcholine receptors. This dual mode of action contributes to spinetoram's broad-spectrum efficacy against insect pests and underscores its role as a fermentation-derived insecticide with significant potential in integrated pest management strategies (Depalo et al., 2016).
Physical Properties Analysis
The physical properties of spinetoram, including solubility, stability, and formulation characteristics, are essential for its application as a grain protectant and in other pest control settings. Studies have demonstrated spinetoram's effectiveness in protecting stored grains from pests like the rice weevil and the lesser grain borer. Its physical properties facilitate its use in various formulations, providing long-term protection and stability, critical for ensuring food security and the safe storage of agricultural products (Vassilakos et al., 2012).
Chemical Properties Analysis
The chemical stability and residue behavior of spinetoram, including component L, play a significant role in its safety and efficacy profile. Research on spinetoram's residue behavior and dietary risk assessment in crops like cauliflower has established methods for its determination and confirmed its rapid degradation, ensuring consumer safety. These studies underscore the importance of understanding spinetoram's chemical properties to assess its environmental impact and safety for human consumption (Lin et al., 2020).
Scientific Research Applications
Agricultural Insecticide
Spinetoram L is a semisynthetic insecticide derived from natural products and is used in the agricultural industry . It’s produced through fermentation of high-yielding strains .
Method of Application
Spinetoram L is applied to crops to protect them from pests. The production process involves a combination of a genetic block in a specific O-methylation of the rhamnose moiety of spinosad coupled with neural network-based QSAR and synthetic chemistry .
Results and Outcomes
The development of Spinetoram L has led to significant advancements in crop protection, urban pest management, vegetation management, range and pasture, plant nutrient management, and post-harvest technologies . It’s an important tool in increasing crop yield and agricultural efficiency .
Pest Control for Plutella xylostella
Spinetoram L is used to manage lepidopteran pests, including the diamondback moth, Plutella xylostella .
Method of Application
In a study, the effects of low lethal (LC 25) and sublethal (LC 10) concentrations of Spinetoram L on two successive generations of P. xylostella were assessed .
Results and Outcomes
The study found that these concentrations of Spinetoram L significantly reduced the pupation rate, pupal weight, and adult emergence of P. xylostella. The fecundity of the F1 generation was also significantly lower in the treated group than in the untreated control . The intrinsic rates of increase ® was significantly lower (r = 0.1984 day−1) in the Spinetoram L treated P. xylostella F1 progeny compared to the untreated control (r = 0.2394 day−1) . This suggests that these concentrations of Spinetoram L might affect P. xylostella population growth by reducing its survival, development, and reproduction .
Systems Biology Program
Spinetoram L is used in a comprehensive Systems Biology program .
Method of Application
The program was established to couple phenotype with genotype for identification of targets which can subsequently be used to improve production strains by rational genetic modification or to improve the production process through process optimization .
Results and Outcomes
This application of Spinetoram L has led to advancements in the development of current spinetoram production strains .
Pest Control for Scirtothrips dorsalis
Spinetoram L is used to manage Scirtothrips dorsalis, a pest that causes feeding injury such as bronzing, curling, darkening, and distortion of leaves and petioles on potted strawberry plants .
Method of Application
In a study, the effects of Spinetoram L on the progression of S. dorsalis feeding injury were assessed .
Results and Outcomes
The study found that delayed application of Spinetoram L is useful in managing S. dorsalis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYSEWJJXXTEZ-GDMNSMANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044341 | |
Record name | Spinetoram L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spinetoram L | |
CAS RN |
187166-15-0 | |
Record name | Spinetoram L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187166-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spinetoram (minor component) [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinetoram L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPINETORAM L | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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